

# InChIKey and SMILES for (2-Methylpyridin-4-yl)methanamine

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## Compound of Interest

Compound Name: (2-Methylpyridin-4-yl)methanamine

Cat. No.: B033492

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## Technical Guide: (2-Methylpyridin-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(2-Methylpyridin-4-yl)methanamine** is a substituted pyridine derivative that serves as a crucial building block in medicinal chemistry. Its structural motif is of significant interest in the design of kinase inhibitors, particularly for targets such as 3-phosphoinositide-dependent protein kinase 1 (PDK1) and glycogen synthase kinase-3 (GSK-3). This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, a representative synthetic protocol, and its application in the development of therapeutic agents.

## Chemical Identifiers and Properties

The fundamental chemical identifiers for **(2-Methylpyridin-4-yl)methanamine** are essential for accurate documentation and database searches. Key physicochemical properties, largely based on computational predictions, are summarized in Table 1.

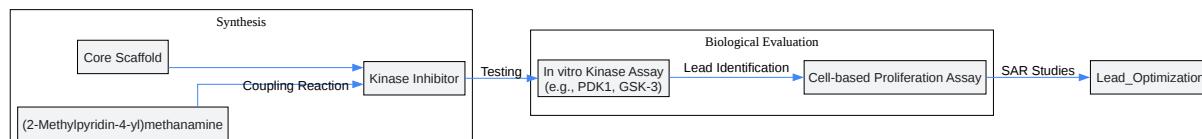
Property	Value	Source
InChIKey	SYSGWPLRRPINQC-UHFFFAOYSA-N	PubChem <a href="#">[1]</a> <a href="#">[2]</a>
SMILES	CC1=NC=CC(=C1)CN	PubChem <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub>	PubChem <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	122.17 g/mol	PubChem <a href="#">[2]</a>
CAS Number	94413-70-4	PubChem <a href="#">[2]</a>
Predicted XlogP	0.1	PubChem <a href="#">[1]</a>
Monoisotopic Mass	122.0844 Da	PubChem <a href="#">[1]</a>

Table 1: Chemical Identifiers and Computed Physicochemical Properties.

## Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **(2-Methylpyridin-4-yl)methanamine** is not readily available in the public domain, a plausible synthetic route can be devised based on established chemical transformations of pyridine derivatives. A common approach involves the reduction of a corresponding nitrile or the reductive amination of an aldehyde. The following is a representative protocol for the synthesis starting from 2-methylisonicotinonitrile.

Reaction Scheme:



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## References

- 1. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
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